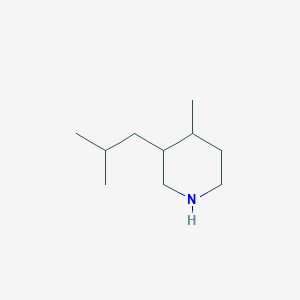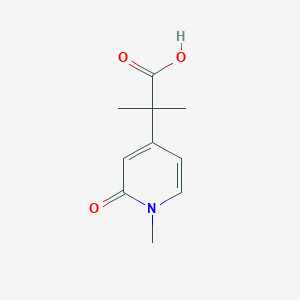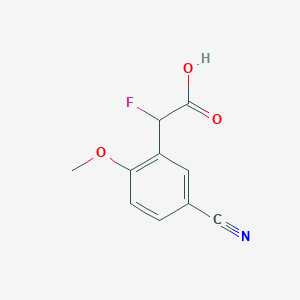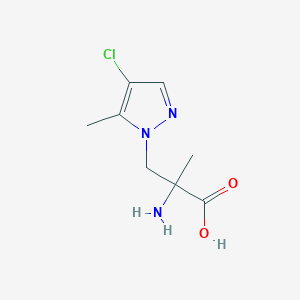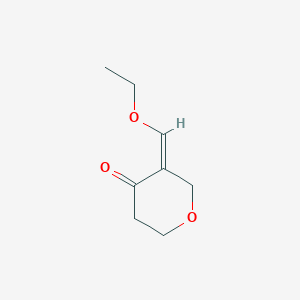
3-(Ethoxymethylidene)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxymethylidene)oxan-4-one is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by an oxan-4-one ring substituted with an ethoxymethylidene group at the 3-position. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 3-(Ethoxymethylidene)oxan-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of ethyl acetoacetate and formaldehyde in the presence of a base to form the desired oxan-4-one ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(Ethoxymethylidene)oxan-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Ethoxymethylidene)oxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethylidene)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(Ethoxymethylidene)oxan-4-one can be compared with other similar compounds, such as:
2-Ethoxymethylidene-3-oxo esters: These compounds share a similar structural motif and undergo similar chemical reactions.
2-Dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole: This compound has a similar ethoxymethylidene group and is used in similar research applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3Z)-3-(ethoxymethylidene)oxan-4-one |
InChI |
InChI=1S/C8H12O3/c1-2-10-5-7-6-11-4-3-8(7)9/h5H,2-4,6H2,1H3/b7-5- |
InChI Key |
OGABBMNDDQSTEN-ALCCZGGFSA-N |
Isomeric SMILES |
CCO/C=C\1/COCCC1=O |
Canonical SMILES |
CCOC=C1COCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


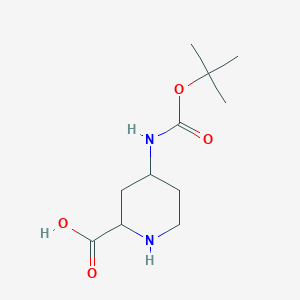
amine](/img/structure/B13298231.png)
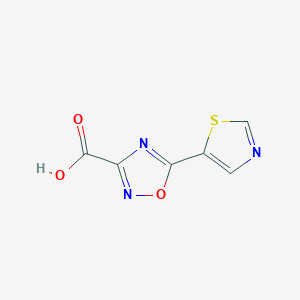

amine](/img/structure/B13298248.png)
![{7-cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13298258.png)
![[(2-Bromocyclopentyl)oxy]cycloheptane](/img/structure/B13298260.png)
amine](/img/structure/B13298261.png)

